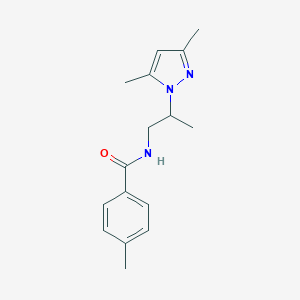
N-(2-(4-クロロ-3,5-ジメチル-1H-ピラゾール-1-イル)エチル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring in this compound is substituted with two methyl groups and a chlorine atom . The compound also contains a benzenesulfonamide group, which consists of a benzene ring attached to a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, as a heterocyclic ring, would likely contribute to the compound’s reactivity . The presence of the chlorine atom, the methyl groups, and the benzenesulfonamide group would also influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrazole ring, being a part of the compound, could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the pyrazole ring, the chlorine atom, the methyl groups, and the benzenesulfonamide group would all play a role .科学的研究の応用
制御重合
N-(2-(4-クロロ-3,5-ジメチル-1H-ピラゾール-1-イル)エチル)ベンゼンスルホンアミド: は、可逆的付加開裂連鎖移動 (RAFT) 重合などの制御ラジカル重合プロセスにおける連鎖移動剤 (CTA) として役立ちます。 この用途により、明確に定義された分子量と低い多分散性を有するポリマーを製造でき、これは産業または医療用で特定の特性を備えた材料を作成するために重要です .
抗リーシュマニアおよび抗マラリア活性
問題の化合物と同様のピラゾール部分を有する化合物は、強力な抗リーシュマニアおよび抗マラリア活性を示すことが知られています。 これらの活性は、しばしばインビトロ研究と分子シミュレーションによって評価され、リーシュマニア症やマラリアなどの病気に対する治療薬としての結合親和性と可能性を決定します .
抗結核の可能性
N-(2-(4-クロロ-3,5-ジメチル-1H-ピラゾール-1-イル)エチル)ベンゼンスルホンアミド に存在する構造モチーフは、結核菌の菌株に対する抗結核の可能性について合成および評価された化合物にも見られます。 このような化合物は、結核の新しい治療法の開発に貢献できます .
神経毒性研究
問題の化合物と構造的類似性を共有するピラゾリン誘導体は、神経毒性の可能性について研究されています。 これらの研究には、アセチルコリンエステラーゼ (AchE) 活性、脳内のマロンジアルデヒド (MDA) レベル、および関連する行動パラメータに対する影響を調査することが含まれます .
作用機序
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide selectively inhibits JAK3, which is a non-receptor tyrosine kinase that is primarily expressed in immune cells. JAK3 plays a crucial role in the signaling pathways of immune cells, particularly T cells. Upon activation, JAK3 phosphorylates and activates signal transducer and activator of transcription (STAT) proteins, which then translocate to the nucleus and regulate gene expression. By inhibiting JAK3, N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can reduce the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-6, and interleukin-21, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the proliferation of T cells. In clinical studies, N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has been shown to improve the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has also been associated with some adverse effects, such as infections, malignancies, and liver enzyme elevations.
実験室実験の利点と制限
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of JAK3, which allows for the specific targeting of immune cells. Another advantage is that it has been extensively studied in preclinical and clinical settings, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide also has some limitations, such as its potential for off-target effects and its association with adverse effects, which need to be carefully considered in lab experiments.
将来の方向性
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has significant potential for future research and development. One future direction is the exploration of its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus. Another future direction is the development of more selective JAK3 inhibitors that have improved safety profiles and fewer adverse effects. Additionally, the combination of N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide with other immunomodulatory agents, such as biologics and small molecules, may provide synergistic effects and improve therapeutic outcomes.
合成法
The synthesis of N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves a multi-step process that includes the reaction of 4-chloro-3,5-dimethylpyrazole with 2-bromoethylbenzenesulfonamide, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.
特性
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S/c1-10-13(14)11(2)17(16-10)9-8-15-20(18,19)12-6-4-3-5-7-12/h3-7,15H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMIFLZAEKYOKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC=C2)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



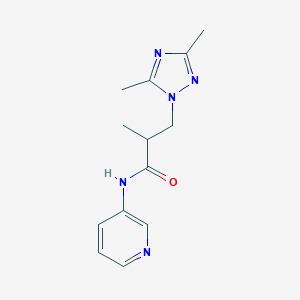



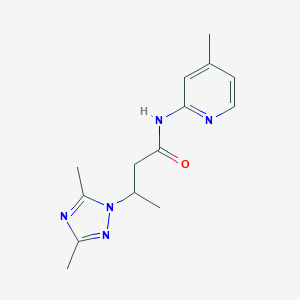
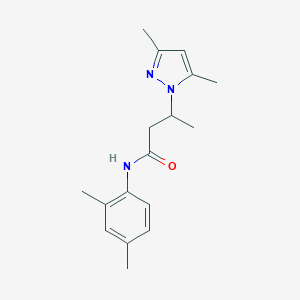
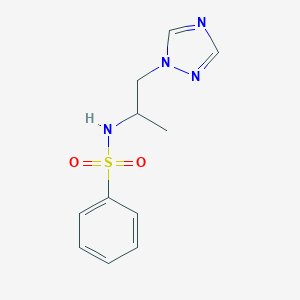
![4-chloro-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B497212.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-methylbenzenesulfonamide](/img/structure/B497213.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B497214.png)
![2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B497215.png)
